molecular formula C9H15N3O2 B1471942 1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1549276-24-5

1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

Cat. No. B1471942
CAS RN: 1549276-24-5
M. Wt: 197.23 g/mol
InChI Key: QLHQGRXZQRLSKR-UHFFFAOYSA-N
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Description

Typically, compounds like this consist of a triazole ring, which is a type of heterocyclic compound, attached to a carboxylic acid group . The “1-(2-ethylbutyl)” part refers to the alkyl chain attached to the triazole ring.


Synthesis Analysis

The synthesis of such compounds often involves reactions like the Huisgen cycloaddition, a popular method for synthesizing triazoles . The carboxylic acid group can be introduced through various methods, such as the oxidation of primary alcohols or the hydrolysis of nitriles .


Molecular Structure Analysis

The molecular structure of such compounds can be determined using techniques like nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .


Chemical Reactions Analysis

Triazoles are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, undergo N-alkylation, and participate in click chemistry reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be influenced by factors like the length and branching of the alkyl chain and the presence of the triazole and carboxylic acid groups .

Scientific Research Applications

Synthesis and Characterization

1,2,3-Triazole derivatives have been synthesized through various methodologies, including 1,3-dipolar cycloaddition reactions and one-pot tandem reactions. These compounds have been characterized by their antimicrobial activities and potential in creating novel heterocyclic compounds with significant biological properties. For instance, Holla et al. (2005) synthesized two substituted 1,2,3-triazoles and evaluated their antimicrobial activity, showcasing the synthetic versatility and biological relevance of these compounds (Holla et al., 2005). Similarly, Pokhodylo et al. (2010) demonstrated the synthesis of substituted 1H-1,2,3-triazole-4-carboxylic acids via a three-component reaction, highlighting a methodological advancement in triazole synthesis (Pokhodylo et al., 2010).

Biological Activities

1,2,3-Triazole derivatives exhibit a wide range of biological activities, including antimicrobial, antioxidant, and enzyme inhibition properties. The antimicrobial and anti-lipase activities of microwave-promoted synthesized 1,2,4-triazole derivatives have been investigated, showing their potential as therapeutic agents (Özil et al., 2015). Additionally, Ferrini et al. (2015) explored the use of 5-amino-1,2,3-triazole-4-carboxylates in the preparation of biologically active compounds, indicating the triazole scaffold's utility in drug discovery (Ferrini et al., 2015).

Safety And Hazards

The safety and hazards associated with such a compound would depend on its specific structure and properties. Material Safety Data Sheets (MSDS) provide information on handling, storage, and hazards associated with chemicals .

properties

IUPAC Name

1-(2-ethylbutyl)triazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3O2/c1-3-7(4-2)5-12-6-8(9(13)14)10-11-12/h6-7H,3-5H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLHQGRXZQRLSKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 2
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1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 3
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 4
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid
Reactant of Route 6
1-(2-ethylbutyl)-1H-1,2,3-triazole-4-carboxylic acid

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